labedipinedilol A

Description

Labedipinedilol A is a third-generation dihydropyridine (DHP)-derived calcium channel blocker (CCB) that uniquely integrates α/β-adrenoceptor antagonism with calcium entry blocking activities . This dual mechanism confers long-acting antihypertensive effects without inducing reflex tachycardia, a common limitation of other DHPs like nifedipine . Its pharmacological profile includes:

- β-Adrenoceptor blockade: Competitively inhibits β1 and β2 receptors (IC₅₀: 8.17 × 10⁻⁷ M and 8.20 × 10⁻⁷ M, respectively), reducing heart rate and cardiac output.

- α1-Adrenoceptor blockade (IC₅₀: 2.20 × 10⁻⁸ M) and calcium channel inhibition (IC₅₀: 2.46 × 10⁻⁸ M), which synergistically lower vascular resistance .

- Anti-inflammatory and anti-apoptotic effects: this compound suppresses lysophosphatidylcholine (LPC)-induced vascular smooth muscle cell (VSMC) death by reducing reactive oxygen species (ROS) and inhibiting caspase-dependent apoptosis . It also attenuates inflammation by blocking HMGB1 release and MMP-2/9 activity in VSMCs exposed to lipopolysaccharide/interferon-γ .

- Antiarrhythmic properties: Modulates cardiac ion channels (e.g., inhibits Na⁺/Ca²⁺ currents, enhances K⁺ currents), prolonging the onset of ouabain-induced arrhythmias .

Properties

Molecular Formula |

C30H38N2O9 |

|---|---|

Molecular Weight |

570.6 g/mol |

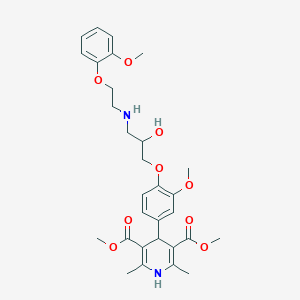

IUPAC Name |

dimethyl 4-[4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C30H38N2O9/c1-18-26(29(34)38-5)28(27(19(2)32-18)30(35)39-6)20-11-12-24(25(15-20)37-4)41-17-21(33)16-31-13-14-40-23-10-8-7-9-22(23)36-3/h7-12,15,21,28,31-33H,13-14,16-17H2,1-6H3 |

InChI Key |

AONWBPYFFAHYNO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=C(C=C2)OCC(CNCCOC3=CC=CC=C3OC)O)OC)C(=O)OC |

Synonyms |

labedipinedilol A labedipinedilol-A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Labedipinedilol-B

Labedipinedilol-B, a structural analog, shares the triple mechanism (α/β-blockade + CCB) but exhibits lower potency (Table 1):

Labedipinedilol-B’s weaker binding to α1-adrenoceptors and calcium channels results in shorter-lasting hypotensive effects compared to this compound .

Lercanidipine

A pure CCB without adrenoceptor activity, lercanidipine shares anti-inflammatory effects with this compound (e.g., MMP-9 inhibition ). However, it lacks:

- β-Blockade : Fails to prevent reflex tachycardia during vasodilation.

Nifedipine

As a first-generation DHP, nifedipine causes reflex tachycardia due to unopposed sympathetic activation, a drawback absent in this compound due to β-blockade . Nifedipine also lacks anti-apoptotic effects on VSMCs .

Metoprolol (β-Blocker)

Metoprolol reduces heart rate via β1-blockade but lacks vasodilatory effects, often necessitating combination therapy with CCBs. This compound’s dual action simplifies treatment regimens .

Key Research Findings

Vascular Protection :

- This compound reduces LPC-induced VSMC apoptosis by 60% (vs. 30% with lercanidipine) via ROS scavenging .

- Inhibits HMGB1-mediated inflammation in VSMCs at 10 μM, comparable to lercanidipine but with added β-blockade benefits .

Cardiac Effects :

- In rats, this compound (10 mg/kg oral) lowers systolic blood pressure by 40 mmHg for 24 hours without tachycardia, outperforming nifedipine .

- Suppresses ouabain-induced arrhythmias by blocking Na⁺ (IC₅₀: 10 μM) and Ca²⁺ (IC₅₀: 3 μM) currents .

Receptor Binding: this compound’s α1-adrenoceptor affinity is 10-fold higher than labedipinedilol-B, explaining its superior vasodilation .

Q & A

Q. What are the established synthetic pathways for labedipinedilol A, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves multi-step organic reactions, including cyclization and selective functionalization. For example, optimizing solvent polarity (e.g., DMF vs. THF) and temperature gradients (e.g., 60°C vs. room temperature) can alter intermediate stability and final product purity. Researchers should validate each step using TLC/HPLC and characterize intermediates via NMR and mass spectrometry . Methodological Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | KOH/EtOH, 60°C | 75 | 92% |

| 2 | Pd/C, H₂, RT | 68 | 88% |

Q. What in vitro assays are commonly used to evaluate this compound’s mechanism of action, and how are controls designed?

Assays like calcium channel inhibition (patch-clamp) and receptor-binding studies (radioligand displacement) are standard. Controls must include:

- Positive controls (e.g., nifedipine for calcium channels).

- Negative controls (vehicle-only treatments).

- Blinding to reduce experimenter bias. Dose-response curves (EC₅₀/IC₅₀) should be generated with triplicate replicates and statistical validation (p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for this compound?

Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:

- Structural analogs : Modify this compound’s ester groups to enhance metabolic resistance.

- Formulation optimization : Use liposomal encapsulation to improve half-life.

- Pharmacokinetic modeling : Integrate in vitro hepatic microsome data with allometric scaling for species-specific predictions .

Q. What statistical frameworks are recommended for analyzing dose-dependent toxicity outliers in this compound studies?

Use non-linear mixed-effects models (NLMEM) to account for inter-subject variability. For outlier detection:

Q. How should experimental designs address this compound’s off-target effects in complex biological systems?

Employ multi-omics approaches :

- Transcriptomics : RNA-seq to identify dysregulated pathways.

- Proteomics : SILAC labeling to quantify off-target protein interactions. Validate findings using CRISPR-based knockouts of suspected off-target receptors. Include sham-treated cohorts to distinguish compound-specific effects from systemic noise .

Q. What methodologies validate the specificity of this compound’s analytical detection in biological matrices?

LC-MS/MS protocols :

- Sample prep : Solid-phase extraction (C18 columns) with deuterated internal standards.

- Validation parameters :

| Parameter | Requirement |

|---|---|

| Linearity | R² ≥ 0.99 |

| LOD/LOQ | 0.1 ng/mL; 0.3 ng/mL |

| Matrix effect | ±15% recovery |

| Cross-validate with orthogonal methods like ELISA to confirm absence of cross-reactivity . |

Q. How can researchers optimize this compound’s experimental protocols for reproducibility across labs?

- Standardized SOPs : Document all equipment settings (e.g., centrifuge RPM, sonication amplitude).

- Inter-lab calibration : Share reference samples with collaborating labs to align instrumentation.

- Open-data platforms : Publish raw datasets (e.g., on Zenodo) for independent verification .

Data Contradiction & Validation

Q. What steps are critical when reconciling conflicting results from this compound’s antioxidant vs. pro-oxidant effects?

- Redox profiling : Measure ROS levels (e.g., DCFDA assay) under varying oxygen tensions (normoxia vs. hypoxia).

- Mechanistic studies : Use ESR spectroscopy to identify free radical intermediates.

- Context-dependent analysis : Correlate effects with cell type (e.g., cancer vs. primary cells) and microenvironment (e.g., pH, glutathione levels) .

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity data?

Implement Quality-by-Design (QbD) principles :

- Critical quality attributes (CQAs) : Purity (>95%), particle size (D90 < 10 µm).

- Design of Experiments (DoE) : Use factorial designs to test interactions between synthesis parameters (e.g., stirring rate, cooling rate).

- Stability studies : Accelerated degradation testing (40°C/75% RH) to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.